(R)-3,4-Dcpg

Descripción general

Descripción

AMPA receptor antagonist with weak activity at NMDA receptors and little activity at kainate receptors.

Actividad Biológica

(R)-3,4-Dicarboxyphenylglycine, commonly referred to as (R)-3,4-DCPG, is a compound recognized for its role as an antagonist of AMPA receptors and its weak activity at NMDA receptors. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

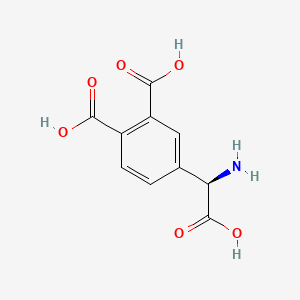

- Chemical Name : (R)-3,4-Dicarboxyphenylglycine

- CAS Number : 201730-10-1

- Molecular Formula : C₉H₉N₁O₆

This compound primarily functions as an AMPA receptor antagonist , which plays a crucial role in modulating synaptic transmission and plasticity in the central nervous system. Its weak activity at NMDA receptors and negligible effects on kainate receptors further delineate its specificity in glutamatergic signaling pathways .

Antagonistic Effects on AMPA Receptors

Research indicates that this compound effectively inhibits AMPA receptor activity. This inhibition is significant in contexts such as neuroprotection and the modulation of excitotoxicity associated with various neurological disorders. The compound has been shown to produce no significant behavioral changes in animal models when tested for aggression modulation, suggesting that its antagonistic effects do not synergistically influence aggressive behaviors .

Case Studies and Research Findings

- Neuroprotective Effects :

- Influence on Pain Perception :

Data Tables

| Property | Value |

|---|---|

| Purity | ≥96% |

| AMPA Receptor Activity | Antagonist |

| NMDA Receptor Activity | Weak Antagonist |

| Kainate Receptor Activity | Little Activity |

Research Implications

The biological activity of this compound has implications for understanding and treating conditions characterized by dysregulated glutamatergic signaling. Its selective antagonism at AMPA receptors positions it as a candidate for further research into neuroprotective strategies and pain management therapies.

Aplicaciones Científicas De Investigación

Anticonvulsant Effects

(R)-3,4-DCPG has shown promise in the treatment of epilepsy. Research indicates that intracerebroventricular administration of this compound can exert anticonvulsive effects in models of status epilepticus and temporal lobe epilepsy. For instance, a study demonstrated that while systemic administration did not yield significant neuroprotective effects, intracerebroventricular application effectively controlled seizures without preventing neuronal loss in specific brain regions .

| Study | Method | Findings |

|---|---|---|

| Intracerebroventricular injection in mice | Controlled seizures without neuroprotection | |

| Administration in VPA-exposed rats | Enhanced social interaction and synaptic plasticity |

Effects on Morphine-Induced Conditioned Place Preference

This compound has been investigated for its role in modulating morphine-induced conditioned place preference (CPP) in animal models. The compound was found to reduce the acquisition of morphine-induced CPP when administered intra-accumbally, suggesting a potential application in addiction treatment . However, it did not significantly affect the expression of morphine-induced CPP once established.

| Study | Method | Findings |

|---|---|---|

| Intra-accumbal microinjection in rats | Reduced acquisition of morphine-induced CPP |

Potential in Treating Autism Spectrum Disorders (ASD)

Recent studies have highlighted the role of mGlu8 receptors in neurodevelopmental disorders such as ASD. In a model using valproic acid (VPA) exposure to mimic ASD symptoms, this compound was shown to reverse deficits in social interaction and enhance long-term potentiation (LTP) in affected rats . This suggests that targeting mGlu8 receptors could be a viable therapeutic strategy for improving social behaviors associated with ASD.

Mechanistic Insights

The mechanism by which this compound exerts its effects primarily involves the modulation of glutamatergic signaling through mGlu8 receptors. It has been shown to influence synaptic plasticity and neurotransmitter release dynamics, which are crucial for cognitive functions and emotional regulation.

Structural Studies

Structural studies have elucidated the binding characteristics of this compound to mGlu8 receptors. The compound's unique structural properties allow for high selectivity towards mGlu8 compared to other receptor subtypes . Understanding these interactions at a molecular level can aid in designing more effective drugs targeting similar pathways.

Propiedades

IUPAC Name |

4-[(R)-amino(carboxy)methyl]phthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVMOGKBEVRBPP-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[C@H](C(=O)O)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424986 | |

| Record name | 4-[(R)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201730-10-1 | |

| Record name | 4-[(R)-Amino(carboxy)methyl]benzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.